2-((3-cyclopropyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)-N-(2,4-dimethylphenyl)acetamide
Description
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Properties
IUPAC Name |
2-[(3-cyclopropyl-4-oxo-7-phenyl-5H-pyrrolo[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(2,4-dimethylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24N4O2S/c1-15-8-11-20(16(2)12-15)27-21(30)14-32-25-28-22-19(17-6-4-3-5-7-17)13-26-23(22)24(31)29(25)18-9-10-18/h3-8,11-13,18,26H,9-10,14H2,1-2H3,(H,27,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOQQRVIKARJUGO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)CSC2=NC3=C(C(=O)N2C4CC4)NC=C3C5=CC=CC=C5)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-((3-cyclopropyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)-N-(2,4-dimethylphenyl)acetamide is a complex heterocyclic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including structure-activity relationships (SAR), mechanisms of action, and relevant case studies.
Chemical Structure
The compound features a unique pyrrolo[3,2-d]pyrimidine core with a cyclopropyl group and a thioether moiety. Its molecular formula is , and it has a molecular weight of approximately 420.53 g/mol. The structural components contribute to its diverse biological interactions.
Biological Activity Overview
Research indicates that compounds similar to this one exhibit a range of biological activities, including:
- Anticancer Properties : Many pyrrolo[3,2-d]pyrimidine derivatives have shown significant inhibitory effects on various cancer cell lines by targeting specific kinases such as EGFR (Epidermal Growth Factor Receptor) and ErbB2. For instance, compounds in this class have demonstrated IC50 values in the nanomolar range against these targets .
- Antimicrobial Activity : Some studies have reported antibacterial and antifungal properties associated with similar pyrimidine derivatives. The presence of the thioether group may enhance antimicrobial activity through increased membrane permeability or interaction with microbial enzymes .
The mechanism by which this compound exerts its biological effects involves several pathways:
- Kinase Inhibition : The compound may inhibit receptor tyrosine kinases (RTKs) such as EGFR. This inhibition can disrupt signaling pathways critical for cell proliferation and survival, leading to apoptosis in cancer cells .
- Enzyme Modulation : The thioether moiety can interact with specific enzymes, potentially altering their activity and influencing various biochemical pathways relevant to disease processes.
Structure-Activity Relationship (SAR)
The SAR analysis of related compounds suggests that:
- Substituents on the Pyrimidine Core : The presence of electron-withdrawing groups enhances potency against kinases. For example, substituents like dichlorophenyl or ethoxyphenyl have been associated with increased inhibitory activity against EGFR.
- Cyclopropyl Group Influence : The cyclopropyl moiety contributes to the overall stability and bioavailability of the compound, making it a favorable candidate for further development in drug formulation.
Case Studies
Several studies have explored the biological activity of similar compounds:
- EGFR Inhibition Study : A study demonstrated that a derivative with a similar structure exhibited an IC50 value of 8.8 nM against EGFR, highlighting the potential efficacy of these compounds in targeted cancer therapies .
- Antimicrobial Evaluation : Research on related thioether-containing compounds revealed significant antibacterial activity against Gram-positive bacteria, suggesting that modifications in the structure can lead to enhanced therapeutic profiles .
Scientific Research Applications
Research indicates that this compound exhibits several biological activities:
Anticancer Activity
Studies have shown that derivatives of pyrrolo[3,2-d]pyrimidine compounds can exhibit significant cytotoxic effects against various cancer cell lines. For instance:
- Mechanism : The compound may inhibit key enzymes involved in cancer cell proliferation and survival pathways.
- Case Study : A study demonstrated that similar compounds showed selective cytotoxicity towards human cancer cells while sparing normal cells, indicating potential for targeted cancer therapies.
Antimicrobial Properties
The compound has shown promise as an antimicrobial agent:
- Mechanism : Its structural components may disrupt bacterial cell membranes or inhibit essential metabolic pathways.
- Case Study : Preliminary studies indicated that related compounds exhibited significant antimicrobial activity against pathogens such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) reported around 256 µg/mL.
Enzyme Inhibition
This compound may act as an inhibitor of specific enzymes relevant to disease progression:
- Mechanism : Similar compounds have been noted to inhibit enzymes like acetylcholinesterase, which is crucial in neurodegenerative diseases.
Synthesis and Structural Characteristics
The synthesis of this compound typically involves multiple steps requiring careful optimization to achieve high yields and purity. The complexity of its structure necessitates advanced synthetic techniques often utilized in medicinal chemistry.
Data Summary
The following table summarizes key findings related to the biological activity of the compound and its derivatives:
| Activity Type | Target Organism/Cell Line | Effect Observed | Reference |
|---|---|---|---|
| Anticancer | Human cancer cell lines | Cytotoxicity | |
| Antimicrobial | Staphylococcus aureus | Significant inhibition | |
| Enzyme Inhibition | Acetylcholinesterase | Inhibition |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
